molecular formula C26H36N6O5S2 B8106510 OPSS-Val-Cit-PAB-OH

OPSS-Val-Cit-PAB-OH

Cat. No.: B8106510
M. Wt: 576.7 g/mol
InChI Key: JBNULYGGLPZGSV-REWPJTCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OPSS-Val-Cit-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in targeted cancer therapy by connecting a cytotoxic drug to an antibody, allowing for the selective delivery of the drug to cancer cells. The compound is designed to be stable in the bloodstream but cleavable within the target cells, ensuring the release of the cytotoxic agent only at the desired site .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OPSS-Val-Cit-PAB-OH involves multiple steps, starting with the preparation of the individual components: OPSS (ortho-pyridyl disulfide), Val (valine), Cit (citrulline), and PAB (para-aminobenzyl alcohol). These components are then linked together through a series of peptide bond formations and protective group manipulations. The final product is obtained after deprotection and purification steps .

Industrial Production Methods: Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers further enhances the reproducibility and yield of the process .

Scientific Research Applications

OPSS-Val-Cit-PAB-OH is extensively used in the development of ADCs for targeted cancer therapy. Its ability to selectively release cytotoxic drugs within cancer cells makes it a valuable tool in oncology research. Additionally, it is used in the study of drug delivery systems and the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of OPSS-Val-Cit-PAB-OH involves its cleavage within the target cells, leading to the release of the cytotoxic drug. The linker is designed to be stable in the bloodstream, preventing premature release of the drug. Upon internalization by the target cells, the linker is cleaved by lysosomal enzymes, releasing the active drug to induce cell death .

Comparison with Similar Compounds

Similar Compounds:

  • Val-Cit-PAB-OH
  • Maleimide-Val-Cit-PAB
  • Succinimidyl-Val-Cit-PAB

Uniqueness: OPSS-Val-Cit-PAB-OH is unique due to its dual cleavable nature, allowing for both disulfide and protease-mediated cleavage. This dual functionality enhances its stability and specificity, making it a preferred choice for ADC development .

Properties

IUPAC Name

(2S)-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]-2-[[(2S)-3-methyl-2-[3-(pyridin-2-yldisulfanyl)propanoylamino]butanoyl]amino]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O5S2/c1-17(2)23(32-21(34)12-15-38-39-22-7-3-4-13-28-22)25(36)31-20(6-5-14-29-26(27)37)24(35)30-19-10-8-18(16-33)9-11-19/h3-4,7-11,13,17,20,23,33H,5-6,12,14-16H2,1-2H3,(H,30,35)(H,31,36)(H,32,34)(H3,27,29,37)/t20-,23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNULYGGLPZGSV-REWPJTCUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCSSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCSSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.